molecular formula C9H13BrSi B151686 (4-Bromophenyl)trimethylsilane CAS No. 6999-03-7

(4-Bromophenyl)trimethylsilane

Cat. No.: B151686
CAS No.: 6999-03-7
M. Wt: 229.19 g/mol
InChI Key: UKTSSJJZFVGTCG-UHFFFAOYSA-N
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Description

(4-Bromophenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is characterized by a bromine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions.

Mechanism of Action

Target of Action

It is known that this compound can undergo buchwald-hartwig coupling with para-substituted diphenylamines . This suggests that it may interact with various organic compounds in a chemical reaction.

Mode of Action

(4-Bromophenyl)trimethylsilane can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines . This reaction involves the formation of a carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds.

Biochemical Pathways

The buchwald-hartwig coupling reaction in which it participates is a fundamental process in organic chemistry, contributing to the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the Buchwald-Hartwig coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials for organic electronics.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Buchwald-Hartwig coupling reaction requires a palladium catalyst . Additionally, the reaction is typically carried out in a controlled laboratory environment, under specific conditions of temperature and pressure. The stability and efficacy of the compound can be affected by these and other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromophenyl)trimethylsilane can be synthesized through several methods. One common method involves the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . This reaction typically requires a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting trimethylchlorosilane with bromobenzene under acidic conditions . This reaction is typically conducted in a solvent such as dichloromethane at low temperatures to control the selectivity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine or potassium carbonate.

    Solvents: Tetrahydrofuran, dichloromethane, and toluene.

Major Products:

Scientific Research Applications

(4-Bromophenyl)trimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (4-Iodophenylethynyl)trimethylsilane
  • (4-Chlorophenylethynyl)trimethylsilane
  • (4-Fluorophenylethynyl)trimethylsilane

Comparison: (4-Bromophenyl)trimethylsilane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its iodine, chlorine, and fluorine counterparts. The bromine atom offers a balance between reactivity and stability, making it a versatile reagent in various synthetic applications .

Properties

IUPAC Name

(4-bromophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTSSJJZFVGTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220250
Record name Silane, (4-bromophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6999-03-7
Record name Silane, (4-bromophenyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006999037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (4-bromophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-(trimethylsilyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Under argon, 94.4 g of p-dibromobenzene is cooled to -20° C. in 400 ml of absolute ether. To the solution is added dropwise 255 ml of 15% butyllithium in hexane so that the temperature does not rise above -10° C. Then the mixture is agitated for one hour at room temperature. After a negative Gilman test (H. Gilman, J. Swiss, J. Amer. Chem. Soc. 62: 1847 [1940]), the mixture is again cooled to -20° C. and 46 ml of trimethylchlorosilane in 200 ml of absolute ether is added dropwise thereto so that the temperature does not exceed -10° C. After the addition step is finished, the mixture is stirred for 16 hours at room temperature and another hour under reflux. The thus-formed precipitate is suctioned off and thoroughly washed with ether. The resultant filtrate is concentrated and then distilled with a water-jet aspirator, thus producing 65.52 g of p-bromotrimethylsilylbenzene, bp (16 torr) 103°-110° C.
Quantity
94.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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